Benzyl methyl malonate

Description

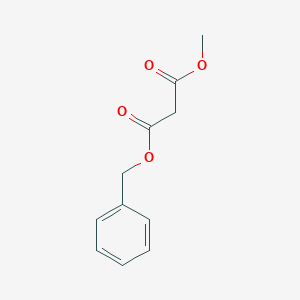

Structure

3D Structure

Properties

IUPAC Name |

3-O-benzyl 1-O-methyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-10(12)7-11(13)15-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUZDBFOEWAQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341299 | |

| Record name | Benzyl methyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52267-39-7 | |

| Record name | Benzyl methyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzyl Methyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) methyl malonate (CAS No. 52267-39-7), also known as malonic acid benzyl methyl ester, is a diester with significant applications in organic synthesis.[1][2] As a versatile chemical intermediate, it serves as a critical building block for a wide array of complex molecules.[3] Its utility is primarily derived from the presence of an active methylene (B1212753) group flanked by two carbonyl groups, which facilitates numerous synthetic transformations.[3] This compound is extensively used in the synthesis of pharmaceutical precursors, agrochemicals like pesticides and herbicides, and other specialty chemicals such as dyes and fragrances.[3] This guide provides a comprehensive overview of its chemical properties, spectroscopic data, reactivity, and safety information.

Core Chemical and Physical Properties

The fundamental physical and chemical properties of benzyl methyl malonate are summarized below. These values are essential for its handling, application in reactions, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2][4] |

| Molecular Weight | 208.21 g/mol | [1][4][5] |

| CAS Number | 52267-39-7 | [1][2][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][5] |

| Boiling Point | 125 °C at 0.5 mmHg[5] 333.5 °C at 760 mmHg[2] | [2][5] |

| Density | 1.15 g/mL at 25 °C[5] 1.164 g/cm³[2] | [2][5] |

| Refractive Index (n20/D) | 1.502[5] 1.507[2] | [2][5] |

| Flash Point | 129.5 °C | [2] |

| Solubility | Slightly soluble in water | [6] |

| Purity (Assay) | Typically >90% or >96% (GC) | [1][5] |

| Common Impurities | <10% dimethyl malonate | [5][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR spectra are available and confirm the compound's structure.[4][8] The 1H NMR spectrum shows characteristic signals for the methyl, methylene, and benzyl protons.

-

Infrared (IR) Spectroscopy : IR spectral data for this compound is available, which is useful for identifying the carbonyl (C=O) stretching frequencies of the ester groups.[9]

-

Mass Spectrometry (MS) : Mass spectrometry data is available for this compound.[9] In electron impact mass spectrometry of similar 2-substituted diethyl malonate derivatives, a primary fragmentation pathway involves the loss of the malonate moiety.[10] For benzyl-containing malonates, a peak at m/z = 91, corresponding to the benzyl or tropylium (B1234903) ion, is a common feature.[11]

Reactivity and Synthetic Applications

This compound is a key reagent in organic synthesis, primarily due to the reactivity of the α-carbon of the methylene group.

Core Reactivity: The protons on the carbon between the two carbonyl groups (the α-carbon) are acidic and can be readily removed by a base to form a stable enolate. This nucleophilic enolate is central to the synthetic utility of malonic esters.

Key Reactions:

-

Malonic Ester Synthesis : this compound is an excellent substrate for the malonic ester synthesis. The process typically involves:

-

Deprotonation : Formation of the enolate using a suitable base (e.g., sodium ethoxide).

-

Alkylation : The enolate acts as a nucleophile, reacting with an alkyl halide (or other electrophile) to form a substituted malonic ester.

-

Hydrolysis and Decarboxylation : Saponification of the ester groups followed by heating in the presence of acid leads to the loss of carbon dioxide and the formation of a substituted carboxylic acid.

-

-

Knoevenagel Condensation : It can participate in Knoevenagel condensation reactions with aldehydes and ketones, catalyzed by a weak base, to form α,β-unsaturated compounds.[12]

-

Intermediate in Complex Syntheses : Its dual ester functionalities and active methylene group make it an indispensable intermediate for producing a variety of pharmaceutical and agrochemical products.[3][13]

Experimental Protocols

While specific proprietary synthesis methods may vary, the following sections outline generalized experimental methodologies relevant to this compound.

Illustrative Synthesis of this compound

The synthesis of this compound can be achieved via the mono-alkylation of a malonic acid precursor. A common route involves the reaction of methyl malonate with benzyl bromide.

Methodology:

-

Enolate Formation : Dissolve methyl malonate in a suitable anhydrous solvent (e.g., ethanol (B145695) or THF). Add one equivalent of a strong base, such as sodium ethoxide, portion-wise at 0 °C to form the sodium enolate.

-

Alkylation : To the stirred solution of the enolate, add one equivalent of benzyl bromide dropwise, maintaining the temperature. Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Workup : Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure this compound.[5]

General Protocol for Alkylation and Decarboxylation

This protocol describes a typical use case for this compound in a malonic ester synthesis.

Methodology:

-

Deprotonation : In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous solvent like THF. Cool the solution to 0 °C. Add a strong base (e.g., sodium hydride or sodium ethoxide) portion-wise. Allow the mixture to stir for 30-60 minutes.

-

Alkylation : Add the desired alkyl halide (R-X) dropwise to the enolate solution at 0 °C. After the addition, allow the reaction to warm to room temperature and stir overnight.

-

Saponification : After confirming the reaction's completion (via TLC or GC-MS), add an aqueous solution of a strong base (e.g., NaOH or KOH) and heat the mixture to reflux to hydrolyze both ester groups.

-

Acidification & Decarboxylation : Cool the reaction mixture and acidify with a strong acid (e.g., HCl) until the pH is ~1-2. Gently heat the acidic solution to promote decarboxylation, which is observed by the evolution of CO₂ gas.

-

Isolation : After gas evolution ceases, cool the mixture and extract the desired carboxylic acid product with an appropriate organic solvent. The product can then be purified by standard methods such as recrystallization or chromatography.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following information is derived from available safety data sheets.

| Hazard Category | Description | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |

| GHS Signal Word | Warning | [4] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, N95 type dust mask (US). | [4][5] |

| Storage Class | 10 - Combustible liquids. | [5][7] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [14] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [14] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. | [14] |

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 52267-39-7 [chemnet.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-Benzyl 3-methyl propanedioate | C11H12O4 | CID 572135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 90 52267-39-7 [sigmaaldrich.com]

- 6. This compound, 95% | Fisher Scientific [fishersci.ca]

- 7. This compound 90 52267-39-7 [sigmaaldrich.com]

- 8. This compound(52267-39-7) 1H NMR spectrum [chemicalbook.com]

- 9. This compound(52267-39-7) IR Spectrum [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. WO2012054616A2 - Synthesis of methylene malonates substantially free of impurities - Google Patents [patents.google.com]

- 13. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Benzyl Methyl Malonate (CAS: 52267-39-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) methyl malonate (CAS: 52267-39-7) is a diester of malonic acid that serves as a versatile intermediate in organic synthesis. Its unique structural features, possessing both methyl and benzyl ester functionalities, allow for differential reactivity and make it a valuable building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Benzyl methyl malonate, with a particular focus on its role in pharmaceutical development. Detailed experimental protocols and visual diagrams of synthetic pathways are included to facilitate its practical application in a laboratory setting.

Physicochemical Properties

This compound is a colorless to light yellow, clear liquid.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 52267-39-7 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1][2] |

| Boiling Point | 125 °C at 0.5 mmHg | |

| Density | 1.15 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.502 | |

| Solubility | Slightly soluble in water. | [3] |

| Purity | >96.0% (GC) | [1] |

| Synonyms | Malonic Acid Benzyl Methyl Ester, Methyl benzyl malonate | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the alkylation of a malonic acid monoester. A plausible and detailed experimental protocol, adapted from established procedures for similar malonic ester alkylations, is provided below.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl potassium malonate

-

Benzyl bromide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation under reduced pressure

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl potassium malonate (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Alkylating Agent: To the stirred solution, add benzyl bromide (1.05 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by vacuum distillation to obtain pure this compound.

-

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, particularly central nervous system (CNS) drugs. Its utility lies in its ability to introduce a benzyl group and a reactive methylene (B1212753) group, which can be further functionalized.

Precursor to Anticonvulsants: The Synthesis of Felbamate

A significant application of substituted malonates is in the synthesis of the anticonvulsant drug Felbamate (2-phenyl-1,3-propanediol dicarbamate).[5] While the direct precursor to Felbamate is typically diethyl phenylmalonate, this compound can be envisioned as a closely related intermediate in analogous synthetic strategies. The general pathway involves the reduction of the malonate ester to a diol, followed by carbamoylation.

Experimental Protocol: Synthesis of 2-Phenyl-1,3-propanediol (B123019) (Felbamate Intermediate)

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium sulfate (Na₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar, prepare a suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous diethyl ether under an inert atmosphere.

-

Addition of Malonate: Cool the suspension in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining a gentle reflux.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Quenching and Work-up:

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 2-phenyl-1,3-propanediol.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Visualizing Synthetic Pathways and Workflows

To better illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, depict the key chemical transformations and a general experimental workflow.

References

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl Methyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of benzyl (B1604629) methyl malonate, a valuable intermediate in organic synthesis. The document details a robust synthetic protocol, methods for purification, and in-depth characterization using various spectroscopic techniques. All quantitative data is presented in clear, tabular formats for ease of reference and comparison.

Synthesis of Benzyl Methyl Malonate

The synthesis of this compound is most effectively achieved through the transesterification of dimethyl malonate with benzyl alcohol. This method offers a high yield and utilizes readily available starting materials. The reaction is typically catalyzed by a solid acid catalyst, such as modified ceria (CeO₂) or zirconia (ZrO₂), which allows for easy separation and catalyst recycling.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol: Transesterification

This protocol is based on established methods for the transesterification of dialkyl malonates.

Materials:

-

Dimethyl malonate (DMM)

-

Benzyl alcohol (BA)

-

Sulphated Ceria-Zirconia (SCZ) solid acid catalyst

-

Anhydrous toluene (B28343) (optional, as solvent)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

-

Heating mantle with magnetic stirring

-

Rotary evaporator

Procedure:

-

Catalyst Preparation: The sulphated ceria-zirconia (SCZ) catalyst can be prepared via impregnation methods as described in the literature.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dimethyl malonate and benzyl alcohol. A typical molar ratio of DMM to BA is 1:5 to drive the equilibrium towards the product.

-

Catalyst Addition: Add the SCZ catalyst to the reaction mixture. A typical catalyst loading is a small percentage of the total reactant weight.

-

Reaction Conditions: Heat the mixture to 140°C with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) and is generally complete within 3 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the solid acid catalyst. The catalyst can be washed with a solvent like acetone, dried, and calcined for reuse.

-

Remove the excess benzyl alcohol and the methanol (B129727) byproduct under reduced pressure using a rotary evaporator.

-

-

Purification: The crude this compound is purified by vacuum distillation. The fraction boiling at approximately 125°C at 0.5 mmHg is collected.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected physical properties and spectroscopic data.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |

| Molecular Weight | 208.21 g/mol | [1][2] |

| CAS Number | 52267-39-7 | [2] |

| Appearance | Colorless to light yellow, clear liquid | [1] |

| Boiling Point | 125 °C at 0.5 mmHg | |

| Density | 1.15 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.502 |

Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

¹H NMR Data (400 MHz, CDCl₃) [3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.31 - 7.34 | m | 5H | Ar-H |

| 5.16 | s | 2H | -O-CH₂ -Ph |

| 3.69 | s | 3H | -O-CH₃ |

| 3.41 | s | 2H | -CO-CH₂ -CO- |

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C =O (Ester) |

| ~135 | Ar-C (Quaternary) |

| ~128.5 | Ar-C H |

| ~128.2 | Ar-C H |

| ~128.0 | Ar-C H |

| ~67 | -O-C H₂-Ph |

| ~52 | -O-C H₃ |

| ~41 | -CO-C H₂-CO- |

The IR spectrum is used to identify the functional groups present in the molecule.

Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1735-1750 | Strong | C=O stretch (ester carbonyl) |

| ~1450, ~1500 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1200-1300 | Strong | C-O stretch (ester) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern (Electron Ionization - EI)

-

Molecular Ion (M⁺): A peak at m/z = 208, corresponding to the molecular weight of this compound.

-

Major Fragments:

-

m/z = 91: Tropylium ion ([C₇H₇]⁺), a very common and stable fragment from the benzyl group.

-

m/z = 107: [C₇H₇O]⁺, from cleavage of the ester group.

-

m/z = 149: [M - OCH₃]⁺

-

m/z = 177: [M - CH₂COOCH₃]⁺

-

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols as necessary for their specific experimental conditions.

References

An In-depth Technical Guide to Benzyl Methyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of benzyl (B1604629) methyl malonate, a key intermediate in organic synthesis. This document is intended for use by professionals in research and development, particularly within the pharmaceutical and fine chemical industries.

Core Chemical and Physical Properties

Benzyl methyl malonate (CAS No. 52267-39-7) is a diester of malonic acid, featuring both a methyl and a benzyl ester group.[1] Its structure lends it to a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.[2]

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₄ | [3][4][5][6] |

| Linear Formula | C₆H₅CH₂OCOCH₂COOCH₃ | [1][4][7] |

| Molecular Weight | 208.21 g/mol | [1][3][4][6][7] |

| CAS Number | 52267-39-7 | [1][3][4][5][6][7] |

| Appearance | Colorless to light yellow liquid | [1][3][7] |

| Boiling Point | 125 °C @ 0.5 mmHg333.5 °C @ 760 mmHg | [1][7][5] |

| Density | 1.15 g/mL at 25 °C1.164 g/cm³ | [1][7][5] |

| Refractive Index | n20/D 1.502 | [1][7] |

Synthesis of this compound

This compound is commonly prepared via the malonic ester synthesis. This method involves the alkylation of a malonate ester enolate with a suitable benzyl halide. The following protocol is a representative procedure adapted from established methods for similar malonic esters.

This protocol details the synthesis of this compound from dimethyl malonate and benzyl chloride.

Materials:

-

Sodium metal

-

Anhydrous methanol (B129727)

-

Dimethyl malonate

-

Benzyl chloride

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Solvents for extraction and purification (e.g., diethyl ether, water)

Procedure:

-

Preparation of Sodium Methoxide (B1231860): In a three-necked flask equipped with a stirrer and a reflux condenser, dissolve clean sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be controlled by cooling if necessary. Continue stirring until all the sodium has reacted to form a solution of sodium methoxide.

-

Formation of the Malonate Enolate: To the freshly prepared sodium methoxide solution, add dimethyl malonate dropwise via a dropping funnel. The addition should be done at a moderate rate to control the reaction temperature. Stir the mixture for a period to ensure complete formation of the sodium salt of the malonate enolate.

-

Alkylation with Benzyl Chloride: Following the formation of the enolate, add benzyl chloride dropwise to the reaction mixture.

-

Reaction Completion and Workup: After the addition of benzyl chloride, heat the mixture to reflux with continuous stirring. Monitor the reaction until it is neutral to moist litmus (B1172312) paper, indicating the consumption of the base.

-

Solvent Removal and Extraction: Once the reaction is complete, remove the methanol by distillation. To the residue, add water to dissolve the sodium chloride byproduct. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.

-

Purification: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can then be purified by vacuum distillation to yield pure this compound.

The following diagram illustrates the key logical steps involved in the synthesis of this compound.

Caption: Logical workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of the methylene (B1212753) group flanked by two carbonyls and the differential reactivity of its two ester groups.

-

Pharmaceutical Intermediates: It is a crucial precursor in the synthesis of various pharmaceutical compounds. The malonic ester framework allows for the introduction of diverse substituents, which is a key strategy in building complex drug molecules.[2]

-

Fine Chemical Synthesis: Beyond pharmaceuticals, it is used in the creation of specialty chemicals, including certain agrochemicals.[2]

-

Research and Development: In a laboratory setting, it is employed as a reagent for developing new synthetic methodologies and for the preparation of novel chemical entities for biological screening.

References

- 1. prepchem.com [prepchem.com]

- 2. CN103936588A - Green and clean process for preparing malonate - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. DIMETHYL BENZYLMALONATE synthesis - chemicalbook [chemicalbook.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. scbt.com [scbt.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Pivotal Role of the Active Methylene Group in Benzyl Methyl Malonate: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) methyl malonate is a diester that plays a crucial role as a versatile precursor in the synthesis of a wide array of fine chemicals, pharmaceutical intermediates, and agrochemicals.[1] Its significance in organic synthesis is primarily attributed to the reactivity of its active methylene (B1212753) group (the -CH2- group flanked by two carbonyl groups). The electron-withdrawing nature of the adjacent ester functionalities renders the methylene protons acidic and susceptible to deprotonation, leading to the formation of a stabilized enolate. This enolate serves as a potent nucleophile in a variety of carbon-carbon bond-forming reactions, making benzyl methyl malonate an invaluable building block in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the active methylene group in this compound, detailing key reactions, experimental protocols, and quantitative data to support professionals in research and drug development.

Core Reactivity: The Active Methylene Group

The primary driver of this compound's reactivity is the acidity of the protons on the carbon atom situated between the two carbonyl groups. This "active methylene" group readily undergoes deprotonation by a suitable base to form a resonance-stabilized enolate ion. This enolate is a soft nucleophile that can participate in a variety of indispensable synthetic transformations.

References

Benzyl Methyl Malonate: A Versatile C3 Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzyl (B1604629) methyl malonate is a valuable and versatile C3 building block in organic synthesis, prized for its unique combination of reactive functionalities. The presence of an active methylene (B1212753) group flanked by two different ester moieties—a labile benzyl ester and a more robust methyl ester—allows for a wide range of selective transformations. This guide provides a comprehensive overview of the core properties, key reactions, and diverse applications of benzyl methyl malonate, offering detailed experimental protocols and quantitative data to support its use in research and development, particularly in the synthesis of pharmacologically active compounds.

Physicochemical Properties and Handling

This compound is a colorless to light yellow liquid. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling and use in synthetic procedures.[1][2]

| Property | Value | Reference |

| CAS Number | 52267-39-7 | [1] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][3] |

| Molecular Weight | 208.21 g/mol | [1] |

| Boiling Point | 125 °C at 0.5 mmHg | |

| Density | 1.15 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.502 | |

| Purity | Typically >90-96% | [1] |

| Synonyms | Methyl benzyl malonate, Malonic acid benzyl methyl ester | [2] |

Handling and Storage: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. It is a combustible liquid and should be stored in a cool, dry place away from oxidizing agents.

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound stems from the reactivity of its active methylene group and the differential reactivity of its two ester functionalities.

Alkylation of the Active Methylene Group

The protons on the carbon atom between the two carbonyl groups of this compound are acidic (pKa ≈ 13) and can be readily removed by a suitable base to form a stable enolate. This enolate is a potent nucleophile that can undergo C-alkylation with a variety of electrophiles, most commonly alkyl halides. This reaction is a cornerstone of malonic ester synthesis and allows for the introduction of a wide range of substituents at the α-position.

A general workflow for the mono-alkylation of this compound is depicted below. The choice of base and solvent is crucial to avoid side reactions such as O-alkylation and to ensure high yields. Common bases include sodium ethoxide, sodium hydride, and potassium carbonate.

Decarboxylation Strategies

Following alkylation, one of the ester groups can be selectively removed through hydrolysis and decarboxylation to yield a substituted methyl or benzyl ester. The choice of conditions determines which ester group is cleaved.

-

Selective Debenzylation and Decarboxylation: The benzyl ester group can be selectively cleaved under mild conditions, such as catalytic hydrogenation (e.g., using Pd/C and H₂), which leaves the methyl ester intact. Subsequent heating of the resulting malonic acid monoester leads to decarboxylation, affording a substituted methyl acetate (B1210297) derivative.

-

Krapcho Decarboxylation: The Krapcho decarboxylation is a particularly useful method for the dealkoxycarbonylation of malonic esters, especially those with α-substituents.[4] This reaction is typically carried out in a dipolar aprotic solvent such as DMSO with a salt like NaCl or LiCl and a small amount of water at elevated temperatures.[4] It proceeds via an Sₙ2 mechanism where the halide ion attacks the methyl group, leading to the loss of methyl halide and subsequent decarboxylation of the resulting carboxylate.[4][5][6] This method is advantageous as it often proceeds under neutral conditions and can be highly selective for the methyl ester group.[4][5][6]

Applications in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds, including anticonvulsants and anti-inflammatory drugs.

Synthesis of Barbiturates

Barbiturates are a class of drugs that act as central nervous system depressants. The synthesis of 5,5-disubstituted barbituric acids can be readily achieved through the condensation of a disubstituted malonic ester with urea (B33335). This compound can be sequentially dialkylated and then condensed with urea to produce barbiturates containing a benzyl group.

Experimental Protocol: Synthesis of 5-Benzyl-5-methylbarbituric Acid (Conceptual)

This protocol is adapted from established methods for barbiturate (B1230296) synthesis using diethyl malonate.

-

Mono-methylation of this compound:

-

To a solution of sodium methoxide (B1231860) (1.1 eq.) in anhydrous methanol, add this compound (1.0 eq.) dropwise at 0 °C.

-

After stirring for 30 minutes, add methyl iodide (1.1 eq.) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with diethyl ether. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield crude methyl 2-benzyl-2-methylmalonate.

-

-

Condensation with Urea:

-

To a solution of sodium ethoxide (2.2 eq.) in absolute ethanol (B145695), add the crude methyl 2-benzyl-2-methylmalonate (1.0 eq.) and urea (1.5 eq.).

-

Heat the mixture to reflux for 8-10 hours.

-

After cooling, pour the reaction mixture into water and acidify with concentrated HCl to a pH of ~2.

-

The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to afford 5-benzyl-5-methylbarbituric acid.

-

| Reactant 1 | Reactant 2 | Product | Base | Solvent | Yield (%) |

| This compound | Methyl iodide | Methyl 2-benzyl-2-methylmalonate | NaOMe | Methanol | ~80-90 (estimated) |

| Methyl 2-benzyl-2-methylmalonate | Urea | 5-Benzyl-5-methylbarbituric acid | NaOEt | Ethanol | ~60-70 (estimated) |

Precursors for Anti-inflammatory Drugs

This compound can be used to synthesize precursors for non-steroidal anti-inflammatory drugs (NSAIDs). For example, the synthesis of substituted phenylacetic acids, a common structural motif in NSAIDs like felbinac, can be achieved through the alkylation of this compound followed by decarboxylation.

Building Blocks for Anticonvulsants

The structural framework of many anticonvulsant drugs incorporates features that can be readily assembled using malonic ester chemistry. The ability to introduce two different substituents on the α-carbon of this compound makes it a valuable precursor for creating a library of diverse compounds for screening anticonvulsant activity.

Michael Addition Reactions

The enolate generated from this compound can also act as a nucleophile in Michael addition reactions, adding to α,β-unsaturated carbonyl compounds. This 1,4-conjugate addition is a powerful method for carbon-carbon bond formation and is widely used in the synthesis of complex molecules. For instance, the reaction with chalcones (1,3-diaryl-2-propen-1-ones) leads to the formation of 1,5-dicarbonyl compounds, which are versatile intermediates for the synthesis of various heterocyclic systems.

Experimental Protocol: Michael Addition of this compound to Chalcone (B49325) (Conceptual)

This protocol is based on similar reactions with diethyl malonate.[7]

-

Enolate Formation and Michael Addition:

-

To a solution of this compound (1.2 eq.) in a suitable solvent such as ethanol, add a catalytic amount of a base like sodium ethoxide.

-

Add the chalcone (1.0 eq.) to the reaction mixture and stir at room temperature for 24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with dilute acid and extract the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the Michael adduct.

-

| Michael Donor | Michael Acceptor | Product | Base | Solvent | Yield (%) |

| This compound | Chalcone | Methyl 2-carboxybenzyl-1,3-diphenyl-4-pentanone | NaOEt | Ethanol | ~70-85 (estimated) |

Role in Biological Pathways: Malonate as a Metabolic Inhibitor

While this compound itself is a synthetic building block, its core structure, malonate, has a well-established role in biochemistry as a metabolic inhibitor. Malonate is a competitive inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the citric acid cycle (TCA cycle).

Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate. Malonate, having a similar dicarboxylic acid structure to succinate, can bind to the active site of the enzyme without being oxidized, thereby blocking the normal function of the enzyme. This inhibition of the TCA cycle has profound effects on cellular respiration and energy production.

This inhibitory action is a key consideration for drug development professionals, as malonate-containing compounds or their metabolites could potentially interact with this fundamental metabolic pathway.

Conclusion

This compound is a powerful and versatile building block in organic synthesis, offering a gateway to a wide array of complex molecules, including valuable pharmaceutical agents. Its unique structural features allow for selective and high-yielding transformations, making it an indispensable tool for researchers and scientists. The detailed protocols and data presented in this guide provide a solid foundation for harnessing the full synthetic potential of this compound in the pursuit of novel chemical entities and improved synthetic routes.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 1-Benzyl 3-methyl propanedioate | C11H12O4 | CID 572135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

The Cornerstone of Complex Pharmaceutical Synthesis: A Technical Guide to Benzyl Methyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Benzyl (B1604629) methyl malonate, a diester of malonic acid, serves as a critical and versatile building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique chemical structure, featuring an active methylene (B1212753) group flanked by two distinct ester functionalities, allows for precise and controlled introduction of molecular complexity. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of benzyl methyl malonate in the development of active pharmaceutical ingredients (APIs), with a focus on anticonvulsant agents.

Physicochemical Properties and Specifications

This compound is a colorless to light yellow liquid.[1] Key physicochemical data are summarized in Table 1 for easy reference.

| Property | Value | Reference |

| CAS Number | 52267-39-7 | [1] |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| Boiling Point | 125 °C at 0.5 mmHg | [2] |

| Density | 1.15 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.502 | [2] |

| Purity | >96.0% (GC) | [1] |

| Synonyms | Malonic acid benzyl methyl ester, Methyl benzyl malonate | [1] |

Synthesis of this compound: Experimental Protocols

While several synthetic routes to this compound exist, two common methods are presented here: the direct alkylation of a malonate precursor and a two-step synthesis via mono-benzyl malonate.

Method 1: Alkylation of a Malonate (Representative Protocol)

This protocol is adapted from the well-established synthesis of diethyl benzylmalonate and can be applied to the synthesis of this compound by starting with the appropriate mixed malonic ester or by performing a transesterification.[3]

Experimental Protocol:

-

Preparation of Sodium Methoxide (B1231860): In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve sodium metal (1 equivalent) in anhydrous methanol (B129727) under an inert atmosphere (e.g., argon).

-

Formation of the Malonate Enolate: To the freshly prepared sodium methoxide solution, add dimethyl malonate (1 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Add benzyl chloride (1 equivalent) dropwise to the reaction mixture. An exothermic reaction may be observed. After the addition is complete, heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.

Method 2: Synthesis via Mono-Benzyl Malonate

This two-step method involves the synthesis of mono-benzyl malonate followed by esterification with methanol.

Step 1: Synthesis of Mono-Benzyl Malonate

This procedure is adapted from the synthesis of mono-benzyl malonate using Meldrum's acid.[4][5]

Experimental Protocol:

-

In a round-bottom flask, dissolve 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid, 1 equivalent) and benzyl alcohol (2 equivalents) in toluene.[5]

-

Heat the solution at 106 °C for 24 hours.[5]

-

Cool the reaction mixture and pour it into a 5% aqueous sodium carbonate solution.

-

Separate the organic layer and wash the aqueous layer with diethyl ether.

-

Acidify the aqueous layer with 1N HCl and extract with ethyl acetate (B1210297).[5]

-

Combine the ethyl acetate extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield mono-benzyl malonate.[5]

Step 2: Esterification with Methanol

The resulting mono-benzyl malonate can be esterified to this compound using standard Fischer esterification conditions.

Experimental Protocol:

-

Dissolve mono-benzyl malonate (1 equivalent) in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and purify by distillation.

Application in Pharmaceutical Intermediate Synthesis

The reactivity of the active methylene group in this compound makes it a valuable precursor for the synthesis of various pharmaceutical intermediates, particularly those requiring the introduction of a benzyl group and another substituent at the same carbon atom. A prime example is its application in the synthesis of anticonvulsant drugs like barbiturates.

Synthesis of a 5-Benzyl-5-Alkyl Barbiturate (B1230296) Intermediate

The following is a representative protocol for the synthesis of a disubstituted malonate, a key intermediate for barbiturates, adapted from the synthesis of phenobarbital.

Experimental Protocol: Dialkylation of this compound

-

First Alkylation (Benzylation): Following the protocol for the synthesis of this compound (Method 1), the first alkyl group (benzyl) is introduced.

-

Second Alkylation:

-

To a solution of sodium methoxide in methanol, add the purified this compound (1 equivalent) to form the enolate.

-

Add the second alkylating agent (e.g., an alkyl halide, 1 equivalent) and heat the mixture to reflux until the reaction is complete.

-

-

Work-up and Purification: The work-up and purification are similar to the mono-alkylation step, yielding the α-alkyl-α-benzyl methyl malonate.

Quantitative Data for Representative Malonic Ester Alkylations:

| Starting Malonate | Alkylating Agent | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Diethyl Malonate | Benzyl Chloride | Sodium Ethoxide | Ethanol | 8-11 hours | 51-57 | [3] |

| 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | p-Chlorobenzyl bromide | aq. KOH | Toluene | - | - |

Condensation with Urea (B33335) to form a Barbiturate Ring System

The disubstituted malonate can then be condensed with urea in the presence of a strong base to form the barbiturate heterocyclic ring.

Experimental Workflow for Barbiturate Synthesis:

Caption: General workflow for the synthesis of a 5-alkyl-5-benzyl barbiturate.

Mechanism of Action: GABAergic Signaling Pathway

Many anticonvulsant drugs synthesized from malonic ester intermediates, such as phenobarbital, exert their therapeutic effects by modulating the gamma-aminobutyric acid (GABA) signaling pathway in the central nervous system. GABA is the primary inhibitory neurotransmitter.

Barbiturates act as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel. Their binding to the receptor increases the duration of the chloride channel opening, leading to an enhanced influx of chloride ions into the neuron. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, thus producing a depressant effect on the central nervous system.

GABA-A Receptor Signaling Pathway:

Caption: Simplified diagram of the GABA-A receptor signaling pathway.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its ability to undergo controlled dialkylation provides a straightforward route to complex molecular architectures, particularly for the synthesis of anticonvulsant drugs that target the GABAergic system. The experimental protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this important building block.

References

- 1. This compound 90 52267-39-7 [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mono-Benzyl malonate 95 40204-26-0 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

A Technical Guide to the Physical Properties of Benzyl Methyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) methyl malonate (CAS No. 52267-39-7) is a diester of malonic acid, featuring both a benzyl and a methyl ester group.[1][2] Its chemical structure lends it to applications as a key intermediate in organic synthesis, particularly in the pharmaceutical industry for the creation of more complex molecular architectures.[3][4] A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and process scale-up. This document provides a comprehensive overview of the core physical characteristics of Benzyl methyl malonate, detailed experimental protocols for their determination, and a logical workflow for property analysis.

Physical and Chemical Properties

The fundamental identifiers and physical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources and are presented for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 3-O-benzyl 1-O-methyl propanedioate | [3][5] |

| Synonyms | Methyl benzyl malonate, Malonic acid benzyl methyl ester | [1][6] |

| CAS Number | 52267-39-7 | [1][3][5] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2][3][5] |

| Molecular Weight | 208.21 g/mol | [2][3][5] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Density | 1.15 g/mL at 25 °C 1.164 g/cm³ | [7] [1] |

| Boiling Point | 125 °C at 0.5 mmHg 333.5 °C at 760 mmHg | [3][7] [1][8] |

| Refractive Index (n20/D) | 1.502 1.507 | [3][7] [1] |

| Flash Point | >113 °C (>235 °F) 129.5 °C | [3] [1] |

| Vapor Pressure | 0.000136 mmHg at 25 °C | [1] |

| Solubility | Slightly soluble in water | [3] |

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic characterization of the physical properties of a this compound sample.

Caption: Logical workflow for determining the physical properties of this compound.

Experimental Protocols

The following sections provide generalized yet detailed methodologies for determining the key physical properties of this compound. These protocols are based on standard organic chemistry laboratory techniques.

Determination of Boiling Point via Vacuum Distillation

Given that this compound has a high boiling point at atmospheric pressure (333.5 °C), which can lead to decomposition, its boiling point is more accurately and safely determined under reduced pressure.[1]

Objective: To measure the boiling point of this compound at a specific sub-atmospheric pressure.

Apparatus:

-

Round-bottom flask (25 or 50 mL)

-

Claisen adapter

-

Thermometer with adapter

-

Short path distillation head with condenser

-

Receiving flask

-

Vacuum pump, tubing, and pressure gauge (manometer)

-

Heating mantle with stirrer

-

Boiling chips or magnetic stir bar

Procedure:

-

Setup: Assemble the distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Preparation: Place 10-15 mL of this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

-

System Evacuation: Connect the apparatus to the vacuum pump. Slowly and carefully evacuate the system to the desired pressure (e.g., 0.5 mmHg).

-

Heating: Begin gently heating the flask using the heating mantle while stirring.

-

Equilibrium and Measurement: Observe the vapor temperature on the thermometer. The boiling point is the stable temperature recorded when the liquid is boiling steadily and condensate is actively dripping into the receiving flask. Record this temperature along with the precise pressure from the manometer.

-

Shutdown: Once the measurement is complete, remove the heating mantle and allow the system to cool completely before slowly reintroducing air to the apparatus.

Determination of Density

Objective: To accurately measure the mass per unit volume of this compound at a specified temperature (e.g., 25 °C).

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

Syringe or pipette

Procedure:

-

Calibration: Clean and thoroughly dry the pycnometer. Weigh the empty pycnometer on the analytical balance and record its mass (m₁).

-

Filling with Water: Fill the pycnometer with deionized water and place it in the constant temperature water bath set to 25 °C. Allow it to equilibrate for 15-20 minutes. Ensure the water level is exactly at the calibration mark, removing any excess.

-

Weighing with Water: Remove the pycnometer from the bath, dry the exterior, and weigh it. Record this mass (m₂). The mass of the water is (m₂ - m₁). The precise volume of the pycnometer can be calculated using the density of water at 25 °C.

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound, place it in the 25 °C water bath to equilibrate, and adjust the volume to the mark.

-

Weighing with Sample: Remove the pycnometer, dry the exterior, and weigh it. Record this mass (m₃).

-

Calculation: The mass of the this compound sample is (m₃ - m₁). The density (ρ) is calculated as: ρ = (m₃ - m₁) / (Volume of Pycnometer)

Determination of Refractive Index

Objective: To measure the extent to which light is refracted when passing through this compound, a characteristic property related to its purity.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator (set to 20 °C)

-

Dropper or pipette

-

Ethanol (B145695) and lens paper

Procedure:

-

Calibration: Turn on the refractometer and the water circulator. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Open the prism of the refractometer. Using a clean dropper, place 2-3 drops of this compound onto the lower prism surface.

-

Measurement: Close the prism gently. Look through the eyepiece and adjust the knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale. This is typically done for the sodium D-line (589 nm) at 20 °C (n20/D).

-

Cleaning: Clean the prism surfaces thoroughly with ethanol and lens paper immediately after the measurement.

Assessment of Solubility

Objective: To qualitatively determine the solubility of this compound in water and common organic solvents.

Apparatus:

-

Test tubes and rack

-

Graduated pipettes or cylinders

-

Vortex mixer

Procedure:

-

Setup: Label a series of test tubes for each solvent to be tested (e.g., Water, Ethanol, Acetone, Diethyl Ether, Toluene).

-

Solvent Addition: Add 2 mL of a chosen solvent to its corresponding test tube.

-

Solute Addition: Add approximately 0.1 mL (2-3 drops) of this compound to the solvent.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 30 seconds.

-

Observation: Allow the mixture to stand and observe. Note whether the sample dissolves completely (miscible), forms two distinct layers (immiscible/slightly soluble), or appears cloudy (partially soluble). Record the observations. Based on its structure as an ester, it is expected to be slightly soluble in polar solvents like water but readily soluble in common organic solvents.[3]

References

- 1. This compound | 52267-39-7 [chemnet.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 95% | Fisher Scientific [fishersci.ca]

- 4. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 1-Benzyl 3-methyl propanedioate | C11H12O4 | CID 572135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound 90 52267-39-7 [sigmaaldrich.com]

- 8. This compound - Benzene Compounds - Crysdot [crysdotllc.com]

Benzyl methyl malonate solubility and stability

An In-depth Technical Guide on the Solubility and Stability of Benzyl (B1604629) Methyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl methyl malonate (CAS No: 52267-39-7), a diester of malonic acid, is a key intermediate in fine chemical manufacturing.[1] With the molecular formula C₁₁H₁₂O₄, it features dual ester functionalities and an active methylene (B1212753) group, making it an indispensable building block in multi-step organic synthesis.[1][2][3] Its structure allows it to participate in numerous synthetic transformations, driving its demand in the synthesis of pharmaceutical precursors, agrochemicals, and other specialty chemicals.[1][4] This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting key data, experimental protocols, and reaction workflows to support its application in research and drug development.

Solubility Profile

The solubility of an ester is governed by its ability to engage in hydrogen bonding and the overall polarity of the molecule.[5] Esters with shorter hydrocarbon chains tend to be more water-soluble.[5] this compound, with a significant nonpolar benzyl group and a smaller methyl group, exhibits limited solubility in polar solvents like water but is expected to be miscible with a wide range of organic solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively reported in the literature. However, based on its chemical structure and information from chemical suppliers, a qualitative and estimated solubility profile can be summarized.

| Solvent Class | Specific Solvent | Solubility Profile | Citation |

| Polar Protic | Water | Slightly soluble | [6][7] |

| Alcohols (e.g., Methanol, Ethanol) | Soluble (Expected) | [8] | |

| Polar Aprotic | Acetone | Soluble (Expected) | [9] |

| Acetonitrile (B52724) | Soluble (Expected) | [10] | |

| Dimethylformamide (DMF) | Soluble (Expected) | ||

| Dimethyl Sulfoxide (DMSO) | Soluble (Expected) | ||

| Nonpolar / Weakly Polar | Diethyl Ether | Soluble (Expected) | [11][12] |

| Dichloromethane (DCM) | Soluble (Expected) | [10] | |

| Chloroform | Soluble (Expected) | [13] | |

| Toluene | Soluble (Expected) | ||

| Hexanes / Heptane | Sparingly Soluble to Insoluble (Expected) |

Note: "Expected" solubility is inferred from the general principles of ester solubility and data on analogous compounds.

Experimental Protocol: Determination of Solubility Class

This protocol provides a systematic approach to qualitatively determine the solubility of this compound in various solvents, classifying it based on its acidic, basic, or neutral properties.[11][12]

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Solvents: Deionized water, Diethyl ether, 5% (w/v) aq. Sodium Bicarbonate (NaHCO₃), 5% (w/v) aq. Sodium Hydroxide (NaOH), 5% (v/v) aq. Hydrochloric Acid (HCl)

Procedure:

-

Water Solubility: To a small test tube, add ~25 mg of this compound. Add 0.75 mL of deionized water in three portions, vortexing vigorously after each addition. Observe if the compound dissolves completely.

-

Ether Solubility: Repeat step 1 using diethyl ether as the solvent.

-

Basic Solvent Solubility (Weak Base): If insoluble in water, add ~25 mg of the compound to a test tube, followed by 0.75 mL of 5% NaHCO₃ solution in portions, with vigorous vortexing. Evolution of CO₂ gas would indicate a strong organic acid; simple dissolution indicates a moderately strong acid.

-

Basic Solvent Solubility (Strong Base): If insoluble in 5% NaHCO₃, repeat the test using 5% NaOH solution. Dissolution indicates a weak acid (e.g., a phenol), though esters can hydrolyze under these conditions, especially with heating.

-

Acidic Solvent Solubility: If insoluble in water, test its solubility in 0.75 mL of 5% HCl. Dissolution indicates the presence of a basic functional group, such as an amine.

Expected Outcome for this compound: It is expected to be insoluble in water, 5% NaHCO₃, 5% NaOH, and 5% HCl, but soluble in diethyl ether, classifying it as a neutral organic compound.

Stability Profile

The stability of this compound is influenced by pH, temperature, and the presence of nucleophiles or catalysts. Its key points of reactivity are the two ester carbonyl groups and the acidic α-hydrogens of the methylene group.

Summary of Stability Characteristics

| Condition | Stability | Description of Potential Reaction / Degradation | Citation |

| Neutral pH, Room Temp. | Stable | Generally stable. Recommended storage is in a cool, dry, well-ventilated place. | [6] |

| Acidic Conditions (e.g., aq. HCl, H₂SO₄), Heat | Unstable | Undergoes acid-catalyzed hydrolysis to yield mono-benzyl malonate, methanol, and eventually malonic acid and benzyl alcohol. The resulting malonic acid can decarboxylate. | [5][14] |

| Basic Conditions (e.g., aq. NaOH), Heat | Unstable | Undergoes base-catalyzed hydrolysis (saponification) of the ester groups. The active methylene proton can also be removed to form a carbanion (enolate). | [15][16] |

| Presence of Nucleophiles/Bases (e.g., Alkoxides) | Reactive | The α-hydrogens (pKa ≈ 13) are readily abstracted by bases like sodium ethoxide to form a resonance-stabilized enolate. This is the first step in the malonic ester synthesis. Use of a non-matching alkoxide can lead to transesterification. | [14][16] |

| Presence of Oxidizing Agents | Reactive | Should be stored away from oxidizing agents to prevent unwanted reactions. | [6] |

| Elevated Temperature | Potentially Unstable | While the boiling point is high (125 °C at 0.5 mmHg), prolonged heating, especially in the presence of acid or base catalysts, will promote hydrolysis and subsequent decarboxylation of the hydrolyzed product. | [17][18] |

Experimental Protocol: Assessment of Hydrolytic Stability

This protocol outlines a method to monitor the degradation of this compound under acidic and basic conditions over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

HPLC system with a UV detector

-

C18 HPLC column

-

Volumetric flasks and pipettes

-

Solutions: 0.1 M HCl, 0.1 M NaOH, Acetonitrile (HPLC grade), Water (HPLC grade)

-

Constant temperature bath or incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

-

Reaction Setup:

-

Acidic Condition: In a volumetric flask, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of ~50 µg/mL.

-

Basic Condition: In a separate flask, add the same volume of stock solution to 0.1 M NaOH to achieve the same final concentration.

-

Neutral Control: Prepare a similar solution using HPLC-grade water.

-

-

Incubation: Place all flasks in a constant temperature bath set to a relevant temperature (e.g., 40 °C).

-

Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask. If analyzing the basic solution, immediately neutralize the sample with an equivalent amount of 0.1 M HCl to quench the reaction.

-

HPLC Analysis: Inject the samples into the HPLC system. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate this compound from its degradation products. Monitor the peak area of the parent compound at each time point.

-

Data Interpretation: Plot the percentage of remaining this compound against time for each condition to determine its degradation rate and half-life.

Key Synthetic Pathways and Workflows

This compound is a versatile reagent primarily used in reactions that leverage its acidic methylene protons and its ester functionalities.

Malonic Ester Synthesis

This is a classic and powerful method for preparing carboxylic acids.[19] The process involves the alkylation of the enolate derived from a malonate ester, followed by hydrolysis and decarboxylation.[14][16]

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. 1-Benzyl 3-methyl propanedioate | C11H12O4 | CID 572135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound, 95% | Fisher Scientific [fishersci.ca]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. benzyl ethyl malonate, 42998-51-6 [thegoodscentscompany.com]

- 9. scribd.com [scribd.com]

- 10. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. Diethyl benzylmalonate | 607-81-8 [chemicalbook.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 16. organicchemistrytutor.com [organicchemistrytutor.com]

- 17. This compound 90 52267-39-7 [sigmaaldrich.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: Benzyl Methyl Malonate in Knoevenagel Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product. Benzyl (B1604629) methyl malonate is a valuable active methylene compound in this reaction, offering a straightforward route to the synthesis of various benzylidene malonates. These products serve as important intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The resulting α,β-unsaturated esters are key precursors for a variety of bioactive molecules, including those with potential applications in anticancer therapy.[1]

Mechanism of the Knoevenagel Condensation

The Knoevenagel condensation proceeds through a sequence of steps initiated by a basic catalyst. The generally accepted mechanism involves the deprotonation of the active methylene group of benzyl methyl malonate to form a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the catalyst, to form a β-hydroxy malonate. The final step is the elimination of a water molecule (dehydration) to afford the stable α,β-unsaturated product, the benzylidene malonate derivative.

Experimental Protocols

While specific reaction conditions can be optimized for different substrates, the following protocols provide a general framework for performing Knoevenagel condensation reactions using this compound.

Protocol 1: General Procedure for Knoevenagel Condensation with Aromatic Aldehydes

This protocol is adapted from a similar procedure for dimethyl malonate and can be applied to this compound with high yields.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., p-tolualdehyde)

-

Piperidine (B6355638) (catalyst)

-

Acetic acid (co-catalyst)

-

Benzene (B151609) (solvent)

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask equipped with a Dean-Stark apparatus and magnetic stirrer

Procedure:

-

To a 150 mL flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add benzene (25 mL), the aromatic aldehyde (12 mmol), piperidine (0.12 mmol), acetic acid (0.12 mmol), and this compound (13 mmol) under an argon atmosphere.

-

Reflux the reaction mixture for 24 hours, collecting the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography (petroleum ether/ethyl acetate, 95:5 v/v) to yield the pure benzylidene malonate derivative.

Protocol 2: Piperidine-Catalyzed Knoevenagel Condensation

This protocol is a general method for the condensation of malonic esters with benzaldehyde (B42025) and can be adapted for this compound.[2]

Materials:

-

This compound

-

Benzaldehyde

-

Piperidine (catalyst)

-

Benzene (solvent)

-

1 N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask with a reflux condenser and a water separator (e.g., Dean-Stark trap)

Procedure:

-

In a 1-liter round-bottom flask fitted with a water separator and a reflux condenser, place this compound (0.63 mole), benzaldehyde (e.g., commercial grade containing some benzoic acid, ~72-76 g), piperidine (2–7 mL), and benzene (200 mL).[2] The amount of piperidine should be slightly in excess to neutralize any benzoic acid present in the benzaldehyde.[2]

-

Reflux the mixture vigorously in an oil bath at 130–140°C until no more water is collected in the separator (approximately 11–18 hours).[2]

-

After cooling, add 100 mL of benzene and wash the solution with two 100-mL portions of water, two 100-mL portions of 1 N hydrochloric acid, and finally with 100 mL of a saturated sodium bicarbonate solution.[2]

-

Dry the organic layer with anhydrous sodium sulfate.[2]

-

Remove the benzene under reduced pressure on a steam bath.[2]

-

Distill the residue under reduced pressure to obtain the pure product. Methyl benzalmalonate, a close analog, can be prepared in 90–94% yield using this method.[2]

Data Presentation

The following table summarizes representative data for Knoevenagel condensation reactions involving malonic esters and various aldehydes, illustrating the expected high yields for these types of transformations. While specific data for this compound is limited in the literature, the data for dimethyl and diethyl malonates serve as a strong proxy.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| p-Tolualdehyde | Dimethyl malonate | Piperidine/Acetic acid | Benzene | 24 | 95 | |

| Benzaldehyde | Diethyl malonate | Piperidine | Benzene | 11-18 | 89-91 | [2] |

| Benzaldehyde | Methyl malonate | Piperidine | Benzene | 11-18 | 90-94 | [2] |

Applications in Drug Development and Signaling Pathways

The α,β-unsaturated carbonyl moiety present in the products of the Knoevenagel condensation is a common pharmacophore found in many biologically active molecules. These compounds have garnered significant interest in drug discovery, particularly in the development of anticancer agents.[1]

Knoevenagel condensation products have been shown to exhibit anticancer activity by targeting various cellular components and signaling pathways, including:

-

Microtubules: Some derivatives can interfere with microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis in cancer cells.[1]

-

Topoisomerases (Topo-I/II): These enzymes are essential for DNA replication and repair. Certain Knoevenagel adducts can inhibit their function, leading to DNA damage and cell death.[1]

-

Kinases: Various kinases, such as PIM, PARP, and NMP, are crucial for cancer cell proliferation and survival. Knoevenagel-derived compounds have been identified as inhibitors of these key signaling molecules.[1]

The versatility of the Knoevenagel condensation allows for the synthesis of a diverse library of benzylidene malonates with various substituents on the aromatic ring. This structural diversity is crucial for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of these compounds as potential drug candidates.

Visualizations

Knoevenagel Condensation Workflow

The following diagram illustrates the general workflow for a Knoevenagel condensation reaction.

Caption: General workflow of the Knoevenagel condensation.

Logical Relationship of Knoevenagel Products to Biological Activity

The following diagram illustrates the relationship between the synthesized compounds and their potential biological applications.

Caption: From synthesis to potential biological function.

References

Asymmetric Synthesis Using Benzyl Methyl Malonate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of benzyl (B1604629) methyl malonate in asymmetric synthesis. The focus is on two powerful catalytic methods for the enantioselective construction of carbon-carbon bonds: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) and Phase-Transfer Catalyzed (PTC) Alkylation. These techniques are instrumental in the synthesis of chiral molecules, which are crucial components of many pharmaceutical agents and natural products.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed AAA is a versatile and widely used method for the stereoselective formation of C-C bonds. In this reaction, a chiral palladium complex activates an allylic substrate to form a π-allyl intermediate, which then undergoes nucleophilic attack by a soft nucleophile, such as the enolate of benzyl methyl malonate. The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the palladium catalyst.

While many protocols for Pd-catalyzed AAA utilize dimethyl malonate as the nucleophile, the methodology is readily adaptable to this compound. The choice of the ester group can influence factors such as reactivity and the potential for selective downstream transformations.

Data Presentation: Performance of Chiral Ligands in a Benchmark AAA Reaction

The following table summarizes the performance of various chiral phosphine (B1218219) ligands in the benchmark reaction between racemic 1,3-diphenyl-2-propenyl acetate (B1210297) and a malonate nucleophile. This data, while not with this compound specifically, provides a strong indication of the expected performance and is a valuable guide for ligand selection.

| Ligand Type | Specific Ligand | Pd:Ligand Ratio | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |

| Diphosphine | (R,R)-Trost Ligand | 1:1.5 | CH₂Cl₂ | rt | 0.5 | 98 | >99 |

| Diphosphine | (R)-BINAP | 1:2 | THF | rt | 48 | 95 | 88 |

| Monophosphine | (S)-t-Bu-PHOX | 1:1.2 | Toluene | 25 | 18 | 96 | 99 |

Experimental Protocol: General Procedure for Pd-Catalyzed AAA

This protocol is adapted from established procedures for the asymmetric allylic alkylation of malonates.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂) or similar Pd precursor

-

Chiral phosphine ligand (e.g., (R,R)-Trost Ligand)

-